4'-Hydroxy rac-Kavain
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Overview
Description
4’-Hydroxy rac-Kavain is a metabolite of kavain, a kavalactone found predominantly in the roots of the kava plant (Piper methysticum). This compound is known for its potential neuroprotective properties, particularly in relation to anaerobic glycolysis, ATP content, and intracellular calcium and sodium levels in anoxic brain vesicles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Hydroxy rac-Kavain involves several steps, typically starting with the precursor kavain. One common method includes the hydroxylation of kavain under controlled conditions to introduce the hydroxyl group at the 4’ position. The reaction conditions often involve the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods: Industrial production of 4’-Hydroxy rac-Kavain is less documented, but it likely follows similar synthetic routes as laboratory methods, scaled up to meet production demands. This involves optimizing reaction conditions to ensure consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4’-Hydroxy rac-Kavain undergoes various chemical reactions, including:
Oxidation: This reaction can further modify the hydroxyl group, potentially leading to the formation of quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to its parent compound, kavain.
Substitution: The hydroxyl group can be substituted with other functional groups, leading to a variety of derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various reagents, depending on the desired substitution, such as alkyl halides for alkylation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could revert the compound to kavain .
Scientific Research Applications
4’-Hydroxy rac-Kavain has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for studying the properties and reactions of kavalactones.
Biology: Research has shown its potential neuroprotective effects, making it a subject of interest in neurobiology studies.
Medicine: Its potential therapeutic effects, particularly in relation to neuroprotection and anti-inflammatory properties, are being explored.
Industry: It is used in the development of new pharmaceuticals and as a standard in quality control processes
Mechanism of Action
The mechanism of action of 4’-Hydroxy rac-Kavain involves its interaction with various molecular targets and pathways:
Ion Channels: It may also interact with voltage-gated sodium and calcium channels, affecting neuronal excitability and neurotransmitter release.
Neuroprotective Pathways: The compound’s protective effects on anaerobic glycolysis and ATP content suggest it may influence cellular energy metabolism and stress responses.
Comparison with Similar Compounds
4’-Hydroxy rac-Kavain is unique among kavalactones due to its specific hydroxylation at the 4’ position. Similar compounds include:
Kavain: The parent compound, known for its anxiolytic and muscle relaxant properties.
Dihydrokavain: Another kavalactone with similar but distinct pharmacological effects.
Methysticin: A kavalactone with notable sedative properties.
In comparison, 4’-Hydroxy rac-Kavain’s unique hydroxyl group may confer additional neuroprotective and anti-inflammatory properties, distinguishing it from other kavalactones .
Properties
Molecular Formula |
C14H14O4 |
---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
2-[(E)-2-(4-hydroxyphenyl)ethenyl]-4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C14H14O4/c1-17-13-8-12(18-14(16)9-13)7-4-10-2-5-11(15)6-3-10/h2-7,9,12,15H,8H2,1H3/b7-4+ |
InChI Key |
CVFLOSQUIGXHHW-QPJJXVBHSA-N |
Isomeric SMILES |
COC1=CC(=O)OC(C1)/C=C/C2=CC=C(C=C2)O |
Canonical SMILES |
COC1=CC(=O)OC(C1)C=CC2=CC=C(C=C2)O |
Origin of Product |
United States |
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